molecular formula C18H24N2O8 B131318 (2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 113231-04-2

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No. B131318
M. Wt: 396.4 g/mol
InChI Key: RKSASMXBVVMAAS-AWEZNQCLSA-N
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Description

“(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid” is a chemical compound with the molecular formula C18H24N2O8 . It is used in the synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1 . This string encodes the molecular structure in a standard format that can be used to generate 2D or 3D representations of the molecule.

Scientific Research Applications

Corrosion Inhibition

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid, as part of Schiff's bases derived from lysine and aromatic aldehydes, has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic solutions. These Schiff's bases demonstrate high inhibition efficiency, with one derivative showing up to 95.6% efficiency at specific concentrations. The study suggests these compounds act as cathodic type inhibitors and adhere to the steel surface following Langmuir adsorption isotherms, as supported by weight loss, electrochemical methods, and microscopic analyses (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Complexation with Transition Metal Ions

Research conducted in the early 1960s explored the complexation behavior of a similar compound, 2,5-bis-[carboxymethyl-(β-hydroxy-ethyl)-amino] terephthalic acid, with transition metal ions like Ni(II) and Co(II). This study delved into the structural implications and stability constants of these complexes, providing insights into the interaction of the compound with different metal ions (Uhlig, 1961).

Biochemical Probes for Zn2+ Interactions

Indo-1 and quin-2, containing structures similar to (2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid, have been characterized as spectral indicators for Zn2+ interactions. They provide a method for spectrophotometric determination of Zn2+ binding affinities, which is significant in studying Zn2+ interactions with proteins (Jefferson, Hunt, & Ginsburg, 1990).

Polymerization Applications

Research on the polymerization of specific monomers similar to this compound has shown their potential in creating novel polymers with distinct properties. For instance, diphenylquinoxaline-containing monomers, when polymerized, form hyperbranched polymers with reactive chain-end groups. These polymers demonstrate unique physical and chemical properties, and their solubility in polar aprotic solvents varies based on structural differences. Such research contributes to the development of new materials with specific applications (Baek, Ferguson, & Tan, 2003).

properties

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSASMXBVVMAAS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427731
Record name AC1OFBZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

CAS RN

113231-04-2
Record name AC1OFBZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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